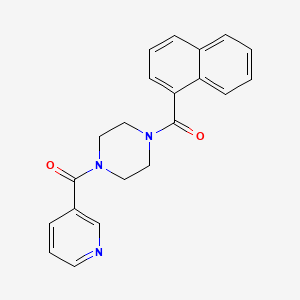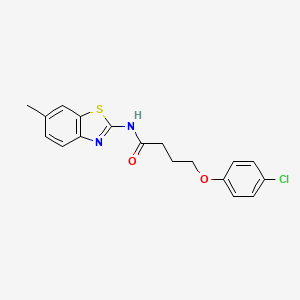![molecular formula C17H22Cl4N2O B4617198 {[5-(2,5-dichlorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4617198.png)
{[5-(2,5-dichlorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of compounds similar to "{[5-(2,5-dichlorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride" often involves multistep reactions with cyclic secondary amines. For example, the synthesis of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives demonstrated complex reactions with cyclic secondary amines leading to various substituted products (Šafár̆ et al., 2000).
Molecular Structure Analysis
- Molecular structure studies often utilize techniques like X-ray crystallography and spectroscopy. For instance, the crystal structure analysis of 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one provided insights into molecular geometry, hyperpolarizability, and molecular electrostatic potential (Fatma et al., 2017).
Chemical Reactions and Properties
- The chemical reactions of similar compounds can lead to various transformations. For example, the reaction of 2,5-dimethyl-3,4-dinitrothiophen with secondary amines formed different substituted products, showcasing the diverse chemical reactivity (Mugnoli et al., 1980).
Physical Properties Analysis
- Physical properties such as crystal structure and binding interactions can be deduced from spectroscopic and X-ray diffraction studies. For instance, studies on Co(III) complexes with piperidine revealed insights into the crystallization process and hydrogen bonding patterns (Amirnasr et al., 2001).
Chemical Properties Analysis
- Understanding the chemical properties of compounds like "{[5-(2,5-dichlorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride" involves exploring reactivity, stability, and interaction with other molecules. Research on similar compounds, such as the synthesis and study of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, provides valuable insights into these aspects (Dineshkumar & Parthiban, 2022).
Applications De Recherche Scientifique
Synthesis and Biological Activity
This compound is part of a broader category of organic compounds investigated for their potential biological activities. Studies exploring similar structures have provided insights into their synthesis, antimicrobial, and antihypertensive activities, among other therapeutic potentials.
Antimicrobial Activities
Compounds structurally related to {[5-(2,5-dichlorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride have been synthesized and tested for antimicrobial efficacy. For instance, novel 1,2,4-triazole derivatives have shown good or moderate activities against various microorganisms, suggesting the potential of related structures in antimicrobial drug development (Bektaş et al., 2010).
Enzyme Inhibition for Alzheimer's Therapy
Another study explored multifunctional amides, starting with 2-furyl(1-piperazinyl)methanone coupled with different electrophiles, for their enzyme inhibitory potentials against Alzheimer's disease. One of the synthesized compounds demonstrated significant inhibitory activity, highlighting the therapeutic potential of similar chemical structures in neurodegenerative disease management (Hassan et al., 2018).
Antihypertensive Agents
A related area of research identified 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines as potential antihypertensive agents through studies on spontaneously hypertensive rats. This discovery underscores the significance of exploring similar compounds for cardiovascular disease treatment (Meyer et al., 1989).
Chemical Synthesis and Reactivity
The chemical reactivity and synthesis pathways of related compounds have been thoroughly investigated, providing a foundation for further exploration of {[5-(2,5-dichlorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride. For example, studies on the ring opening reactions of related furan derivatives with cyclic secondary amines reveal intricate reaction mechanisms that could be applicable to the synthesis and functionalization of the compound (Šafár̆ et al., 2000).
Propriétés
IUPAC Name |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-1-piperidin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O.2ClH/c18-13-1-3-16(19)15(9-13)17-4-2-14(22-17)11-21-10-12-5-7-20-8-6-12;;/h1-4,9,12,20-21H,5-8,10-11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYXYJLSELFACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4617119.png)
![1-[4-(4-{3-[4-(pentyloxy)phenyl]acryloyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4617132.png)
![3-[(2-fluorobenzyl)thio]-4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4617136.png)
![2-chloro-4,5-difluoro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B4617140.png)
![N-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4617152.png)
![7-(3-methoxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4617162.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methylbenzyl)-1-piperazinecarboxamide](/img/structure/B4617170.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4617178.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylpropyl)propanamide](/img/structure/B4617186.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-17-hydroxyandrostan-3-one](/img/structure/B4617206.png)
![N-[4-(acetylamino)phenyl]-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4617208.png)

![N-[4-(aminosulfonyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4617219.png)